Dopamine acrylamide

Catalog No.
S958515
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopamine acrylamide

Product Name

Dopamine acrylamide

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h2-4,7,13-14H,1,5-6H2,(H,12,15)

InChI Key

XNBSIDRUUSNPGM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC1=CC(=C(C=C1)O)O

Dopamine acrylamide (N-(3,4-dihydroxyphenethyl)acrylamide) is a specialized biomimetic monomer that merges the wet-adhesion and metal-coordinating properties of mussel-inspired catechols with the rapid polymerization kinetics of an acrylamide vinyl group [1]. Unlike standard dopamine, which spontaneously oxidizes to form heterogeneous polydopamine (PDA) coatings, DAA is designed for controlled free-radical, RAFT, or UV-initiated copolymerization into defined polymer backbones. It is primarily procured for advanced hydrogel formulation, medical adhesives, anti-fouling coatings, and biomineralization templates where precise catechol loading, tunable mechanical properties, and rapid curing are required[2].

Substituting DAA with basic dopamine hydrochloride fails in targeted polymer synthesis because unmodified dopamine lacks a polymerizable double bond, restricting it to uncontrolled oxidative self-polymerization rather than forming uniform, processable copolymers [1]. Conversely, substituting DAA with unmodified acrylamide yields hydrogels entirely devoid of the catechol moiety, eliminating the critical wet-tissue adhesion and metal-surface binding capabilities. Even substituting with the closely related dopamine methacrylamide (DMA) introduces process inefficiencies; the methacrylamide vinyl group exhibits lower reactivity in free-radical polymerization, often requiring complex protection-deprotection steps (e.g., borax or acetonide protection) to achieve the high catechol incorporation rates that DAA can achieve directly[2].

Manufacturing Efficiency: Superior Polymerization Reactivity vs. Methacrylamide Analogs

In comparative free-radical polymerization studies, dopamine acrylamide (DAA) demonstrates significantly higher reactivity than its closest structural analog, dopamine methacrylamide (DMA). When copolymerized with N-hydroxyethyl acrylamide (HEAA), DAA allows for the direct incorporation of up to 80 mol% monomer (corresponding to 88 wt% catechol content) without the use of chemical protecting groups [1]. In contrast, achieving similar high-density catechol loading with methacrylamide derivatives typically necessitates complex borate or acetonide protection-deprotection sequences to prevent radical scavenging and side reactions.

Evidence DimensionMaximum direct monomer incorporation (without protecting groups)
Target Compound DataDAA (Up to 80 mol% incorporation / 88 wt% catechol content)
Comparator Or BaselineDMA (Lower reactivity, requires protection for high yields)
Quantified DifferenceDirect synthesis of 88 wt% catechol-content polymers in a single step
ConditionsSolvent-based free-radical copolymerization with HEAA

Eliminating protection and deprotection steps drastically reduces solvent waste, shortens synthesis time, and lowers the overall manufacturing cost of high-adhesion polymers.

Formulation Economics: High-Adhesion Scaffolding at Minimal Loading

DAA functions as a highly efficient adhesion promoter in UV-curable resin systems. Quartz crystal microbalance (QCM) analysis and peel testing demonstrate that the addition of merely 1 wt% DAA to standard UV-curing monomers is sufficient to establish robust surface adhesion across dissimilar inorganic substrates, including SiO2, ITO, and Ag [1]. Unmodified UV monomers lack the catechol-mediated scaffolding and intermolecular hydrogen bonding provided by DAA, resulting in inferior tackiness on smooth metal and oxide surfaces.

Evidence DimensionAdhesion promotion efficacy at low concentration
Target Compound DataUV resin + 1 wt% DAA (Effective adhesion and tackiness on SiO2, ITO, Ag)
Comparator Or BaselineUnmodified UV resin (Baseline/inferior adhesion)
Quantified DifferenceEffective multi-substrate adhesion achieved at only 1% additive loading
ConditionsUV curing system evaluated via QCM and peel tests on glass/metal interfaces

Buyers can achieve premium multi-substrate adhesion properties while consuming minimal quantities of the high-value DAA monomer, optimizing formulation economics.

Biomedical Stability: Enzymatic Resistance and Collagen Cross-Linking

For tissue engineering and dental applications, DAA offers critical structural stabilization that standard acrylamides cannot provide. When applied to collagen networks, DAA actively binds and cross-links the collagen fibers, significantly reducing their susceptibility to enzymatic hydrolysis [1]. Compared to untreated collagen membranes, DAA-modified networks exhibit enhanced thermal stability and act as a template to promote intra- and interfibrillar hydroxyapatite mineralization, a dual-functionality absent in generic hydrogel precursors.

Evidence DimensionResistance to enzymatic degradation and structural stability
Target Compound DataDAA-crosslinked collagen (High anti-enzymatic hydrolysis and induced mineralization)
Comparator Or BaselineUnmodified collagen (Rapid degradation, no templated mineralization)
Quantified DifferenceSignificant improvement in structural longevity and mineral affinity
ConditionsIn vitro collagenase degradation assay and calcium/phosphate mineralization templating

For procurement in the dental and regenerative medicine sectors, DAA provides an essential dual-function mechanism (cross-linking and mineralization) required for durable tissue scaffolds.

Wet-Environment Medical Adhesives and Tissue Sealants

Utilizing DAA's high reactivity to formulate biocompatible hydrogels that adhere strongly to wet biological tissues via catechol-mediated cross-linking, avoiding the complex monomer protection steps required by methacrylamide analogs [1].

Primer Monomers for Dental Bonding

Procuring DAA as an active primer in restorative dentistry to cross-link dentin collagen, inhibit matrix metalloproteinases (MMPs), and induce biomimetic remineralization at the resin-dentin interface [2].

High-Performance Anti-Fouling Marine Coatings

Copolymerizing DAA with zwitterionic or PEG-based monomers where DAA acts as the robust surface-anchoring block on metal substrates (e.g., ship hulls) at low loading concentrations, while the secondary block repels biofouling [3].

XLogP3

-0.1

Dates

Last modified: 07-21-2023

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